molecular formula C25H19FN4O3S2 B2871173 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide CAS No. 895097-57-1

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2871173
CAS No.: 895097-57-1
M. Wt: 506.57
InChI Key: MBYFNZSCIOEFGO-UHFFFAOYSA-N
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Description

2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a pyrimido[5,4-c][2,1]benzothiazin core, and a phenylacetamide moiety. Its intricate molecular architecture makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide involves multiple steps, typically starting with the preparation of the pyrimido[5,4-c][2,1]benzothiazin core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorobenzyl group and the phenylacetamide moiety is achieved through subsequent substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its unique structural features.

    Industry: The compound could be utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar compounds to 2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide include other derivatives of pyrimido[5,4-c][2,1]benzothiazin with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of a fluorobenzyl group and a phenylacetamide moiety, which may confer distinct reactivity and biological activity.

Properties

IUPAC Name

2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O3S2/c26-18-12-10-17(11-13-18)15-30-21-9-5-4-8-20(21)24-22(35(30,32)33)14-27-25(29-24)34-16-23(31)28-19-6-2-1-3-7-19/h1-14H,15-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYFNZSCIOEFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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